molecular formula C17H17NO4S B2976498 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone CAS No. 1705248-16-3

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone

Cat. No. B2976498
CAS RN: 1705248-16-3
M. Wt: 331.39
InChI Key: VNCYXCOEFSIWQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the incorporation of a benzo[d][1,3]dioxole subunit. A study reported an expeditious synthesis of novel organoselenium compounds incorporating this structural motif . The synthetic route likely includes the reaction of appropriate precursors to form the desired thiazepan and furan rings.


Molecular Structure Analysis

  • 1-((Benzo[d][1,3]dioxol-5-yl)methyl)-2-((Benzo[d][1,3]dioxol-6-yl)methyl)diselane was characterized by single crystal X-ray crystallography .

Mechanism of Action

The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone is not yet fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This compound has also been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been found to possess antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone is its potential as a lead compound for the development of anticancer drugs. Its anticancer activity has been found to be comparable to that of several clinically approved anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone. One of the potential directions is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential of this compound as a therapeutic agent for other diseases such as inflammatory diseases and neurodegenerative diseases can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Its anticancer activity, anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop this compound derivatives with improved solubility and bioavailability.

Synthesis Methods

The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 2-furancarboxaldehyde with ethyl 2-aminothiazole-4-carboxylate in the presence of a catalyst to form a furan-thiazepine intermediate. The intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid to form the final product, this compound.

Scientific Research Applications

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(14-2-1-8-20-14)18-6-5-16(23-9-7-18)12-3-4-13-15(10-12)22-11-21-13/h1-4,8,10,16H,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCYXCOEFSIWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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